molecular formula C17H26O2 B14481286 (4-Nonylphenyl)acetic acid CAS No. 64570-29-2

(4-Nonylphenyl)acetic acid

Cat. No.: B14481286
CAS No.: 64570-29-2
M. Wt: 262.4 g/mol
InChI Key: RBBFLVOILBRVBM-UHFFFAOYSA-N
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Description

(4-Nonylphenyl)acetic acid (CAS 3115-49-9), with the molecular formula C17H26O3 and a molecular weight of 278.39 g/mol, is a chemical compound of significant interest in environmental and toxicological research . It is structurally related to 4-Nonylphenol (4-NP), a well-known environmental contaminant and a potent endocrine-disrupting chemical (EDC) . 4-NP is primarily produced from the degradation of nonionic surfactants widely used in industrial and household products, such as detergents, cosmetics, and pesticides, leading to its persistence in aquatic and terrestrial ecosystems . As a xenobiotic, 4-NP is noted for its estrogenic and anti-androgenic effects. It can mimic natural estrogen by binding to estrogen receptors, thereby interfering with the normal synthesis, secretion, and metabolism of hormones . Research has linked 4-NP exposure to oxidative stress, reproductive toxicity, neurotoxicity, and developmental abnormalities . Furthermore, due to its lipophilic nature, 4-NP has a high potential for bioaccumulation in aquatic organisms and mammals, and it has been detected in human urine and breast milk, raising important public health concerns . Therefore, this compound serves as a critical reference standard and a tool for scientists studying the environmental fate, metabolic pathways, and complex mechanisms of toxicity of alkylphenol compounds. Research using this compound can illuminate its role in disrupting endocrine axes—including the hypothalamic-pituitary-thyroid, adrenal, testicular, and ovarian axes—and its association with health conditions such as reproductive cancers, liver disease, and metabolic disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64570-29-2

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(4-nonylphenyl)acetic acid

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)

InChI Key

RBBFLVOILBRVBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Environmental Fate and Transformation Pathways of 4 Nonylphenyl Acetic Acid

Biodegradation Processes

Biodegradation is a primary mechanism governing the environmental persistence of (4-Nonylphenyl)acetic acid. nih.gov The transformation of this compound is highly dependent on the presence or absence of oxygen, leading to distinct aerobic and anaerobic degradation pathways.

Under aerobic conditions, microorganisms play a key role in the transformation of this compound. The degradation process involves the initial shortening of the ethoxylate chain of parent NPEOs, leading to the formation of short-chain NPEOs like nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO). researchgate.netmdpi.com Subsequent oxidation of the ethoxy chain results in the formation of carboxylated intermediates, with (4-nonylphenoxy)acetic acid being a prominent metabolite. aloki.huresearchgate.netvulcanchem.com While aerobic degradation of NPEOs can be rapid, the resulting carboxylated products, including 4-NP1EC, tend to be more resistant to further breakdown. ccme.canih.gov

The microbial oxidation of this compound primarily involves the breakdown of its parent compounds, nonylphenol ethoxylates (NPEOs). The initial step is the shortening of the polyethoxylate chain, which results in intermediates such as nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO). researchgate.net Further oxidation of the remaining ethoxy group leads to the formation of nonylphenoxy ethoxy acetic acid and subsequently (4-nonylphenoxy)acetic acid (4-NP1EC). aloki.huresearchgate.net

In a study investigating the degradation of NP2EO in aerobic batch digesters, NP1EO and 4-NP1EC were identified as the main metabolites. nih.gov Fungi from the genus Metarhizium have also been shown to degrade 4-n-nonylphenol through hydroxylation of the nonyl chain and subsequent oxidation to form various carboxylic acid derivatives, including those similar in structure to 4-NP1EC. lodz.pl Research on Pseudomonas sp. has indicated its ability to degrade various isomers of 4-nonylphenol (B119669), suggesting the involvement of enzymatic pathways like the β-ketoadipate pathway for aromatic ring cleavage. jmb.or.kr

Table 1: Aerobic Degradation Metabolites of this compound Precursors

Parent Compound Key Aerobic Metabolites Reference
Nonylphenol Ethoxylates (NPEOs) Nonylphenol monoethoxylate (NP1EO) researchgate.net
Nonylphenol diethoxylate (NP2EO) researchgate.net
Nonylphenoxy ethoxy acetic acid aloki.huresearchgate.net
This compound (4-NP1EC) aloki.huresearchgate.netnih.gov
4-n-Nonylphenol 4-(1-hydroxynonyl)phenol lodz.pl
6-hydroxy-6-(4-hydroxyphenyl) hexanoic acid lodz.pl
9-Hydroxy-9-(4-hydroxyphenyl) nonanoic acid lodz.pl
2-(4-Hydroxyphenyl)acetic acid lodz.pl

Several environmental factors significantly influence the rate of aerobic transformation of this compound and its precursors.

Temperature: Biodegradation of nonylphenolic compounds occurs over a temperature range of 4 to 30°C. ccme.ca However, lower temperatures lead to decreased degradation rates and longer lag periods before degradation begins. ccme.ca Conversely, increasing temperatures generally enhance the rates of biodegradation. ccme.ca

pH: The pH of the environment can affect microbial activity and the chemical state of the compounds. While specific optimal pH ranges can vary depending on the microbial community, degradation has been observed across a range of pH values. researchgate.net For instance, during photochemical oxidation processes, the pH of solutions containing NPE-9 has been observed to decrease from around 6 to 4. conicet.gov.ar

Microbial Community Composition: The specific types of microorganisms present are critical for degradation. Different microbial species possess different enzymatic capabilities for breaking down these compounds. For example, fungi like Metarhizium and bacteria such as Pseudomonas and Acidovorax have been identified as effective degraders. lodz.plresearchgate.net The presence of a robust and adapted microbial community can significantly increase transformation rates. nih.gov An unusual bacterial biomass, such as that occurring after an algal bloom, has been linked to particularly high attenuation rates of nonylphenolic compounds in river water. nih.gov

Under anaerobic conditions, the degradation pathways and persistence of this compound and its parent compounds differ significantly from aerobic environments.

In the absence of oxygen, the primary transformation of NPEOs is deethoxylation, which leads to the formation of nonylphenol (NP). aloki.hu This process is mediated by anaerobic microorganisms. mdpi.com Unlike aerobic degradation, which primarily yields carboxylated products, anaerobic conditions favor the accumulation of NP. vulcanchem.com Studies have shown that under anaerobic conditions, concentrations of NP can increase significantly. aloki.huresearchgate.net For instance, in an anaerobic digestion process, approximately 40% of injected nonylphenol monoethoxylate (NP1EO) was converted to NP. researchgate.net

The degradation of linear 4-n-nonylphenol has been observed under denitrifying conditions, with bacteria closely related to known alkane and linear alkylbenzene sulfonate (LAS) degraders implicated in the process. nih.gov This suggests that the initial attack under these conditions may occur on the nonyl chain. nih.gov

This compound and its precursors, particularly nonylphenol, are generally more persistent under anaerobic conditions compared to aerobic conditions. aloki.huvulcanchem.com While aerobic degradation can be relatively rapid, the anaerobic degradation half-lives for NP have been reported to range from approximately 24 to 69 days. mdpi.comnih.gov

The persistence is also influenced by the specific anaerobic conditions. The order of degradation rates has been observed as sulfate-reducing > methanogenic > nitrate-reducing conditions. mdpi.comnih.gov The presence of other substances can also inhibit anaerobic degradation. For example, the addition of acetate (B1210297), pyruvate, lactate, certain metals, and phthalic acid esters has been shown to inhibit the degradation of NP and NP1EO. nih.gov In some cases, technical nonylphenol (tNP), which has a branched structure, appears to be persistent under anaerobic conditions. nih.gov This highlights the influence of the compound's isomeric structure on its biodegradability. vulcanchem.com

Table 2: Comparative Persistence of Nonylphenolic Compounds

Condition Compound Half-Life/Persistence Reference
Aerobic Nonylphenol Ethoxylates (NPEOs) Rapid primary biodegradation ccme.ca
Aerobic This compound More biorefractory than parent NPEOs ccme.caccme.caccme.ca
Anaerobic Nonylphenol (NP) 46.2 to 69.3 days nih.gov
Anaerobic Nonylphenol monoethoxylate (NP1EO) 49.5 to 77.0 days nih.gov
Anaerobic (Sediment) Nonylphenol (NP) 28–104 days vulcanchem.com

Microbial Communities Involved in Biotransformation

Microbial action is a primary driver in the degradation of nonylphenolic compounds. Both bacteria and fungi possess enzymatic systems capable of transforming the aromatic and aliphatic portions of these molecules.

The complete biodegradation of structurally complex molecules like nonylphenols often necessitates the synergistic action of a microbial consortium rather than a single bacterial species. nih.gov While one organism may initiate the breakdown by cleaving side chains, another may be required to cleave the aromatic ring, ultimately leading to mineralization.

Key bacterial genera have been identified for their capacity to degrade nonylphenol (NP) and its precursors, nonylphenol polyethoxylates (NPEOs). A strain of Pseudomonas putida isolated from activated sewage has been shown to metabolize NPEOs by sequentially shortening the ethoxylate chain, a process that leads to the formation of nonylphenol diethoxylate (NPEO₂) and subsequently nonylphenol. nih.gov However, this strain did not demonstrate the ability to degrade the nonylphenol ring itself, highlighting the need for other microbial players. nih.gov

Another study isolated Pseudomonas sp. strain P2, which could utilize various isomers of 4-nonylphenol, but only when co-metabolized in the presence of phenol (B47542). jmb.or.kr Gas chromatography-mass spectrometric analysis confirmed the degradation of major 4-NP isomers in the range of 29-50%. jmb.or.kr This suggests that the degradation was likely initiated at the phenolic part of the molecule. jmb.or.kr

Recent research has identified several other potent bacterial degraders isolated from sewage sludge. These findings underscore the metabolic diversity available in bacterial communities for addressing nonylphenolic contamination.

Table 1: Bacterial Strains Involved in 4-n-Nonylphenol (4-n-NP) Degradation
Bacterial StrainInitial 4-n-NP Concentration (mg L⁻¹)Degradation Efficiency (%)Half-life (DT₅₀) in daysSource
Bacillus safensis CN12101000.90 mdpi.com
Shewanella putrefaciens CN1710758.9 mdpi.com
Alcaligenes faecalis CN8107410.4 mdpi.com
Pseudomonas putidaDegrades NPEO precursors to NP; no mineralization of NP ring observed. nih.gov
Pseudomonas sp. strain P2Not specifiedDegraded 29-50% of 4-NP isomers in the presence of phenol. jmb.or.kr

Fungi, particularly those from the genus Metarhizium, have demonstrated significant capabilities in degrading nonylphenols. nih.gov These cosmopolitan fungi are commonly found in soil and are known as insect pathogens, but their metabolic versatility extends to the breakdown of xenobiotic compounds. nih.govbibliotekanauki.pl

Studies have shown that various Metarhizium species can efficiently eliminate 4-n-nonylphenol (4-n-NP). nih.gov In one study, six strains of Metarhizium robertsii and one strain each of M. brunneum and M. lepidiotae were able to remove 64-99% of 4-n-NP from a culture medium with an initial concentration of 50 mg L⁻¹. nih.govbibliotekanauki.pl The degradation was rapid, with some strains eliminating 50-90% of the compound within the first 24 hours. nih.govbibliotekanauki.pl

Crucially, the analysis of breakdown products provides insight into the degradation pathways. Three major metabolites were consistently detected in these fungal cultures: 4-hydroxybenzoic acid, 4-hydroxyphenylpentanoic acid, and 2-(4-hydroxyphenyl)acetic acid . nih.govbibliotekanauki.pl The formation of these compounds confirms that Metarhizium species can hydroxylate and oxidize the terminal methyl group of the nonyl side chain, leading to the formation of carboxylic acids. lodz.pl The detection of an acetic acid derivative is particularly relevant to the environmental fate of this compound.

Table 2: Degradation of 4-n-Nonylphenol (4-n-NP) by Metarhizium Species
Fungal SpeciesInitial 4-n-NP Concentration (mg L⁻¹)Degradation EfficiencyKey Metabolites DetectedSource
Metarhizium robertsii50Up to 99% removal2-(4-hydroxyphenyl)acetic acid, 4-hydroxybenzoic acid, 4-hydroxyphenylpentanoic acid nih.govbibliotekanauki.pl
Metarhizium brunneum50>90% removal in 24h nih.govnih.gov
Metarhizium lepidiotae50Significant removal nih.govlodz.pl

Abiotic Transformation Processes

In addition to microbial degradation, this compound is subject to abiotic transformation processes, primarily driven by sunlight in aquatic environments.

Photolysis, or photodegradation, involves the breakdown of chemical compounds by light energy. For pollutants in sunlit surface waters, this can occur through direct absorption of solar radiation or through indirect reactions with photochemically generated reactive species. unina.it

Direct photolysis occurs when a molecule absorbs photons from sunlight (at wavelengths greater than 290 nm), promoting it to an electronic excited state. unina.itnih.gov This excess energy can cause the molecule to undergo chemical transformations, such as bond cleavage. Studies on related compounds like nonylphenol ethoxylates have confirmed that they undergo direct photolysis when exposed to UV light. nih.gov

For this compound, the chromophore—the part of the molecule that absorbs light—is the substituted phenyl ring. Upon absorbing sufficient energy, the molecule can enter an excited state, potentially leading to several reactions:

Homolytic Bond Cleavage : The C-C bond connecting the nonyl chain to the aromatic ring or the bond connecting the acetic acid moiety could break, forming radical species. nih.gov

Photoionization : An electron can be ejected from the molecule, forming a radical cation. nih.gov

Photo-induced Substitution : The hydroxyl group on the phenol ring could be substituted. nih.gov

These primary reactions initiate a cascade of secondary reactions, leading to a variety of degradation products.

Indirect photolysis is often a more significant degradation pathway in natural waters, which contain various photosensitizing substances like dissolved organic matter (DOM), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). unina.it When these sensitizers absorb sunlight, they produce a suite of highly reactive oxygen species (ROS). sioc-journal.cnunesp.br

The degradation of this compound via indirect photolysis would proceed through attacks by these ROS. The presence of hydrogen peroxide (H₂O₂), a source of hydroxyl radicals, has been shown to significantly increase the degradation rate of nonylphenol. sioc-journal.cn

Table 3: Key Species in Indirect Photochemical Reactions
Reactive SpeciesSymbolCommon Precursor(s) in Natural WatersSource
Hydroxyl Radical·OHPhotolysis of Nitrate (NO₃⁻), Nitrite (NO₂⁻), Hydrogen Peroxide (H₂O₂) unina.itsioc-journal.cn
Singlet Oxygen¹O₂Excited state of Dissolved Organic Matter (DOM) unesp.brchimia.ch
Superoxide Radical AnionO₂·⁻Reaction of excited DOM with O₂ sioc-journal.cn
Triplet Excited States of DOM³DOM*Sunlight excitation of Dissolved Organic Matter (DOM) unesp.br

These reactive species, particularly the hydroxyl radical, are highly electrophilic and will readily attack the electron-rich aromatic ring of this compound, leading to hydroxylation and eventual ring-opening, thus accelerating its degradation in the environment. sioc-journal.cn

Hydrolysis and Chemical Stability in Aqueous Environments

This compound possesses a chemical structure characterized by a stable ether linkage and a carboxylic acid functional group. The ether bond is generally resistant to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Consequently, hydrolysis is not considered a significant degradation pathway for the core structure of this compound in aqueous environments.

Sorption and Mobility in Environmental Media

The movement and distribution of this compound in the environment are largely controlled by sorption processes, which dictate its partitioning between solid and aqueous phases.

Adsorption to Soil and Sediment Organic Matter

This compound, like other nonylphenolic compounds, demonstrates a tendency to adsorb to soil and sediment particles. ccme.ca This interaction is primarily driven by the hydrophobic nature of the nonylphenol moiety of the molecule. The long, branched nonyl-alkyl chain facilitates partitioning into the organic carbon fraction of soils and sediments. solubilityofthings.comnih.gov

Research indicates that the sorption of hydrophobic organic compounds is strongly correlated with the organic matter content of the sorbent. acs.orgnih.gov The quality and nature of this organic matter, such as the presence of humic and fulvic acids, also play a crucial role in the binding mechanisms, which can include π-π interactions between the aromatic rings of the compound and the organic matter. researchgate.netcarnegiescience.edu While the carboxylic acid group adds a polar, hydrophilic characteristic to the molecule, the hydrophobic interactions of the nonylphenyl group often dominate its sorptive behavior, leading to its accumulation in organic-rich environmental compartments like sewage sludge and river sediments. researchgate.net

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

Property Value / Description Implication for Environmental Fate
Chemical Formula C₁₇H₂₆O₃ -
Molar Mass 278.39 g/mol Influences diffusion and transport.
Physical State Solid at room temperature. solubilityofthings.com Low volatility.
Water Solubility Limited; influenced by the hydrophobic nonyl group. solubilityofthings.com Tends to partition from water to solid phases.

| Solubility in Organic Solvents | More soluble in organic solvents like ethanol (B145695) or acetone (B3395972). solubilityofthings.com | Indicates lipophilic character. |

Leaching Potential and Groundwater Contamination

Despite its tendency to adsorb to solids, this compound poses a notable risk for groundwater contamination. ccme.ca Compared to its precursor compounds (NPEs) and other degradation products like 4-nonylphenol (NP), this compound generally exhibits higher water solubility and mobility. ccme.canerc.ac.uk This increased mobility is attributed to the presence of the polar carboxylic acid group, which enhances its affinity for the aqueous phase, particularly when in its ionized carboxylate form at neutral or alkaline pH.

Studies have shown that because of their greater mobility, NPECs are considered to pose a more significant threat as groundwater contaminants than other nonylphenolic compounds. ccme.ca Their detection in groundwater beneath sites receiving wastewater or sludge confirms their potential to leach through the soil profile. nerc.ac.ukoup.com The extent of leaching is influenced by factors such as soil type, organic matter content, irrigation or rainfall rates, and the pH of the soil water. oup.com

Volatilization Characteristics from Environmental Interfaces

Volatilization is not a significant environmental fate process for this compound. solubilityofthings.com The compound exists as a solid at room temperature and has a low vapor pressure. solubilityofthings.com The parent compound, 4-nonylphenol, is also not expected to volatilize significantly from soil or water surfaces. ccme.canih.gov The addition of the polar carboxylic acid functional group in this compound further decreases its volatility compared to 4-nonylphenol, making its transfer from water or soil to the atmosphere negligible.

Overall Environmental Persistence and Half-Life Considerations

This compound is recognized as a relatively persistent intermediate in the environmental degradation of nonylphenol ethoxylates. researchgate.netccme.ca While the parent long-chain NPEs can undergo rapid primary biodegradation, the resulting transformation products, including this compound, are more resistant to further breakdown. ccme.ca

The persistence of this compound is a key factor in its environmental impact. Studies monitoring the degradation of NPEs in water have detected this compound as a major and persistent metabolite. researchgate.net For instance, in one study of estuarine water, nonylphenoxy acetic acid (NP1EC) was a primary degradation product detected over a period of 183 days, indicating its stability and slow decay in that environment. researchgate.net

While specific half-life values for this compound are not widely reported and can vary significantly with environmental conditions (e.g., temperature, microbial activity, oxygen levels), its detection in various environmental compartments such as soil, sediment, and groundwater points to its significant persistence. ccme.canerc.ac.ukresearchgate.net Its stability is greater than that of its parent ethoxylates but it is generally considered a key endpoint of the aerobic degradation pathway, in contrast to 4-nonylphenol, which is a major product under anaerobic conditions. aloki.hunerc.ac.uk The persistence of this compound means it can accumulate in the environment, leading to long-term exposure for aquatic and terrestrial organisms. researchgate.net

Table 2: Summary of Environmental Fate Characteristics

Process Significance for this compound Supporting Evidence
Hydrolysis Low / Insignificant Stable ether linkage; not a primary degradation pathway under environmental pH. nih.gov
Adsorption Significant Hydrophobic nonyl group promotes strong binding to organic matter in soil and sediment. ccme.casolubilityofthings.comnih.gov
Leaching Moderate to High Considered a significant groundwater contamination risk due to higher mobility than other nonylphenolics. ccme.canerc.ac.uk
Volatilization Low / Insignificant Low vapor pressure and high polarity of the carboxylic acid group limit transfer to the atmosphere. solubilityofthings.comnih.gov

| Persistence | High | A major and relatively stable intermediate of aerobic NPE degradation; slow to degrade further. researchgate.netccme.ca |

Ecotoxicological Implications and Biological Interactions of 4 Nonylphenyl Acetic Acid

Endocrine Disrupting Mechanisms in Aquatic Organisms

(4-Nonylphenyl)acetic acid is recognized as an endocrine-disrupting chemical (EDC), altering the normal hormonal functions in wildlife. endocrinedisruption.orgnih.gov Like other alkylphenolic compounds, its modes of action can involve mimicking natural hormones, interfering with hormone production and transport, and altering hormone receptor levels. nih.govresearchgate.net

A primary mechanism of endocrine disruption by this compound is its ability to act as a xenoestrogen. Research has shown that degradation products of alkylphenol ethoxylates, specifically including (4-nonylphenoxy)acetic acid, mimic the effects of the natural estrogen 17β-estradiol. researchgate.net This mimicry occurs through the binding of the compound to specific estrogen receptors (ERs) within an organism's cells. researchgate.net Although generally considered to have weaker estrogenic potency compared to the parent hormone 17β-estradiol, the persistence and prevalence of these metabolites in aquatic systems make their estrogenic activity an environmental concern. nih.gov The estrogenic nature of these environmentally persistent alkylphenolic compounds has been confirmed in various studies. endocrinedisruption.org

Endocrine-disrupting chemicals can alter the delicate balance of hormones by interfering with their synthesis and metabolism. nih.govresearchgate.net EDCs may disrupt the function of steroidogenic enzymes, which are critical for producing hormones like estrogens and androgens. frontiersin.org For instance, the enzyme aromatase, which converts testosterone (B1683101) to estradiol, is a known target for many EDCs. frontiersin.org While this mechanism is well-established for the broader class of alkylphenols, specific research detailing the precise pathways through which this compound interferes with hormone synthesis and metabolism in aquatic life is an area of ongoing investigation. researchgate.net

In addition to directly binding to hormone receptors, EDCs can disrupt the endocrine system by modifying the expression levels of these receptors. nih.govresearchgate.net The regulation of hormone receptor populations is a critical aspect of maintaining hormonal homeostasis. Alterations in the number of available receptors can change a cell's or tissue's sensitivity to hormonal signals. nih.gov Studies on related compounds have shown that exposure can influence the expression of estrogen receptors in fish immune systems and liver, suggesting that xenoestrogens can modulate the very machinery that detects hormonal signals. mdpi.com The specific impact of this compound on hormone receptor regulation in aquatic vertebrates remains a subject for further detailed research.

Table 1: Endocrine Disrupting Mechanisms of this compound

MechanismDescriptionKey Findings
Hormone Mimicry Acts as an agonist by binding to hormone receptors, mimicking natural hormones.Binds to estrogen receptors and mimics the effect of 17β-estradiol. researchgate.net
Synthesis Interference Alters the biosynthetic pathways and metabolism of natural hormones.As an alkylphenolic compound, it has the potential to disrupt steroidogenic enzymes like aromatase. researchgate.netfrontiersin.org
Receptor Regulation Modifies the expression levels of hormone receptors in cells and tissues.The broader class of xenoestrogens can alter estrogen receptor mRNA levels. researchgate.netmdpi.com

Effects on Aquatic Vertebrate Organisms (e.g., Fish)

The endocrine-disrupting activities of this compound and related compounds lead to tangible physiological and developmental effects in aquatic vertebrates, particularly fish. These impacts can compromise reproductive health and normal development, especially during sensitive early life stages. researchgate.net

Because this compound can mimic estrogen, it can trigger physiological responses that are normally under female-specific hormonal control. researchgate.net A hallmark of exposure to estrogenic EDCs in male fish is the induction of vitellogenin (VTG), an egg-yolk precursor protein typically synthesized by females in response to estrogen. researchgate.netbiologists.com The presence of VTG in the plasma of male fish is a sensitive biomarker indicating exposure to an estrogenic substance. biologists.com Exposure to estrogenic alkylphenolic chemicals has also been linked to the inhibition of testicular growth in fish like the rainbow trout (Oncorhynchus mykiss). endocrinedisruption.org Furthermore, such exposures can lead to other gonadal abnormalities, including the development of intersex conditions, where both male and female tissues are present in the gonads. ccme.ca

Table 2: Observed Developmental Effects of this compound Metabolites in Fish

SpeciesLife StageMetaboliteObserved EffectReference
Rainbow Trout (Oncorhynchus mykiss)Juvenile (exposed from hatch)Nonylphenol mono-carboxylic acidIncreased body weight at 220, 300, and 466 days post-exposure. mdpi.com

Behavioral Modifications (e.g., Shoaling, Aggression, Anxiety)

Immunological and Neurological System Responses

Specific data on the immunological and neurological responses of aquatic organisms to this compound are limited. Research on the parent compound, 4-nonylphenol (B119669), has demonstrated its potential to induce neurotoxicity, cause oxidative stress in the brain, and alter immune responses in fish and other organisms. nih.govnih.govnih.govresearchgate.net

For this compound, some mammalian studies have noted neurological signs such as sedation and ataxia in rats at high doses, but direct evidence of neurological effects in aquatic species is absent. europa.eu It is understood that endocrine-disrupting compounds (EDCs), a class that includes nonylphenolic substances, can interfere with neuronal transmission. biochemjournal.com In human cell lines, this compound's parent compounds have been shown to affect immune parameters. nih.govtnstate.edu However, dedicated studies on the immuno- or neurotoxicological impact of this compound itself within an aquatic context have not been identified.

Comparative Ecotoxicology with Parent Compounds and Other Alkylphenols

This compound is a major environmental degradation product of nonylphenol ethoxylates (NPEOs). nih.gov Comparatively, it is considered less toxic than its more lipophilic precursors, 4-nonylphenol (NP) and short-chain NPEOs. iwaponline.com The primary mode of toxicity for NP, short-chain NPEOs, and their carboxylated derivatives (NPECs) is believed to be non-specific narcosis, which disrupts cell membrane function. ccme.caccme.ca This common mechanism allows for the use of a toxic equivalency factor (TEF) approach to assess the combined risk of these mixtures in the environment. ccme.ca

NPECs are significantly more water-soluble than NP, which reduces their tendency to bioaccumulate in organisms. iwaponline.com The toxicity of nonylphenol ethoxylates generally increases as the length of the ethoxylate chain decreases. However, the carboxylation of these short-chain ethoxylates to form compounds like this compound results in a notable decrease in toxicity. iwaponline.com

Below is a data table summarizing the comparative toxicity of nonylphenolic compounds.

Compound TypeSpecific CompoundGeneral Toxicity TrendBioaccumulation PotentialReference
Alkylphenol4-Nonylphenol (NP)HighLow to Moderate iwaponline.com
Short-Chain Alkylphenol EthoxylateNonylphenol Monoethoxylate (NPEO₁)Higher than long-chain NPEOs, lower than NPLow to Moderate researchgate.netiwaponline.com
Short-Chain Alkylphenol EthoxylateNonylphenol Diethoxylate (NPEO₂)Higher than long-chain NPEOs, lower than NPEO₁Low researchgate.netiwaponline.com
Long-Chain Alkylphenol EthoxylateNPEO₉Lower than short-chain NPEOs and NPLow iwaponline.com
Alkylphenol EthoxycarboxylateThis compound (NPAA / NP1EC)Lower than NP and short-chain NPEOs; similar to NPEOs with 6-9 EO unitsLow aloki.huiwaponline.com

Analytical Methodologies for Detection and Quantification of 4 Nonylphenyl Acetic Acid

Sample Preparation and Extraction Techniques

The primary goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix (e.g., water, serum, soil) and the physicochemical properties of the analyte.

Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. scielo.brwindows.net It is a form of digital (step-wise) chromatography that partitions analytes between a solid sorbent and a liquid mobile phase. windows.net The process generally involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of an appropriate solvent. windows.net

For compounds structurally similar to 4-NPAA, such as 4-nonylphenol (B119669) (4-NP), SPE has proven to be a robust and efficient method. scielo.brscielo.br Polymeric, silica-based, or other types of sorbents are used to retain the target compounds. innoteg-instruments.com For instance, C18-ODS (octadecylsilane) cartridges are commonly employed for the extraction of 4-NP from aqueous matrices like anaerobic reactor effluents. scielo.br An analytical method for determining 4-NP and 4-octylphenol (B30498) (4-OP) in river water optimized SPE conditions by loading a 200 mL sample and eluting with 10 mL of a methanol (B129727) and acetone (B3395972) mixture (1:1, v/v). analis.com.my

The selection of the sorbent is critical and is based on the interaction between the analyte and the solid phase. Common retention mechanisms include reversed-phase, normal-phase, and ion-exchange. innoteg-instruments.com For example, a polymeric reversed-phase sorbent, Strata-X, has been used to obtain pure sample extracts from plasma. nih.gov Innovative materials like the Oasis PRiME HLB, a water-wettable polymeric sorbent, simplify extraction procedures by not requiring conditioning or equilibration steps. nih.gov The efficiency of SPE can be significantly improved by optimizing various parameters, including the type and amount of sorbent, sample pH, flow rate, and the composition and volume of the elution solvent. scielo.branalis.com.my

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. uctm.edu The choice of solvent is crucial and depends on its ability to preferentially dissolve the target analyte while minimizing the extraction of interfering matrix components. uctm.edu

LLE has been successfully applied to the analysis of related alkylphenols in various sample types. For the determination of 4-NP and bisphenol A (BPA) in rat serum, samples were extracted using a mixed solvent of n-hexane and diethyl ether (70:30). nih.gov In another application for analyzing surface water, 4-NP and 4-tert-octylphenol (B29142) (4-t-OP) were extracted with dichloromethane (B109758) at an acidic pH of 3.0-3.5. researchgate.net

The efficiency of LLE is governed by factors such as the partition coefficient of the analyte, the solvent-to-sample volume ratio, pH of the aqueous phase (especially for ionizable compounds like carboxylic acids), and mixing time. For acidic compounds, adjusting the pH of the aqueous sample below the analyte's pKa value suppresses its ionization, making it more soluble in the organic solvent and thereby enhancing extraction efficiency. For instance, LLE was examined for the removal of acetic acid, a major inhibitor in biomass fermentation broth, with butyl acetate (B1210297) being identified as a highly effective solvent. purdue.edu

Complex sample matrices, such as serum, wastewater, or tissue homogenates, contain numerous endogenous components (e.g., proteins, lipids, salts) that can interfere with the analysis. researchgate.net These interferences can lead to a phenomenon known as the "matrix effect," where the instrument's response to the analyte is suppressed or enhanced, leading to inaccurate quantification. nih.govnih.gov This is a significant concern, especially in sensitive techniques like mass spectrometry, as it can negatively affect reproducibility, linearity, and accuracy. nih.gov

Effective cleanup strategies are essential to minimize matrix effects. nih.gov While techniques like protein precipitation (PPT) are simple, they are often the least effective at removing interfering components. researchgate.net More rigorous cleanup methods like SPE and LLE generally produce cleaner extracts. researchgate.net Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, has been shown to be particularly effective in dramatically reducing residual matrix components from biological samples. researchgate.net

Strategies to overcome matrix effects can be broadly categorized into three areas:

Optimizing Sample Preparation: This involves selecting a highly selective extraction and cleanup method to remove as many interfering components as possible before instrumental analysis. nih.govnih.gov

Adjusting Chromatographic Conditions: Modifying the HPLC mobile phase or gradient can help to chromatographically separate the analyte of interest from co-eluting matrix components. nih.gov

Compensation through Calibration: When matrix effects cannot be completely eliminated, their impact can be compensated for by using appropriate calibration methods. This includes the use of an isotope-labeled internal standard, which behaves similarly to the analyte during extraction and analysis, or matrix-matched calibration, where calibration standards are prepared in a blank matrix identical to the sample. nih.govnih.gov

Chromatographic Separation Techniques

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify the target analyte. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile, polar compounds like 4-NPAA.

HPLC is a powerful analytical tool that separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. scielo.br For compounds like 4-NPAA and related alkylphenols, reversed-phase HPLC is most common, typically using a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or a buffer. scielo.brnih.gov

The selection of the detector is critical and depends on the physicochemical properties of the analyte. While a photodiode array (PDA) detector can be used, fluorescence detection offers superior sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized to become fluorescent. analis.com.myresearchgate.net

Fluorescence detection (FLD) is a highly sensitive and selective detection method for compounds that fluoresce. The detector measures the emission of light from a compound after it has been excited by light of a specific wavelength. scielo.brnih.gov Since many alkylphenolic compounds, including 4-NP, exhibit native fluorescence, HPLC-FLD is an excellent technique for their trace-level determination without the need for derivatization. nih.govresearchgate.net

The sensitivity of the method is maximized by optimizing the excitation (λex) and emission (λem) wavelengths. For 4-NP, these are typically set around 225-227 nm for excitation and 305-313 nm for emission. scielo.brnih.gov The method's performance, including retention time and peak shape, is further refined by adjusting chromatographic parameters such as the column type, mobile phase composition, flow rate, and column temperature. scielo.br For example, one study found that a C8 column at 40°C with an acetonitrile/water (90:10, v/v) mobile phase at a flow rate of 0.8 mL/min provided optimal separation for 4-NP. scielo.br Another method for analyzing rat serum used a C18 column with an acetonitrile-ammonium acetate buffer (pH 4.5) as the mobile phase. nih.gov These methods demonstrate high sensitivity, with limits of detection (LOD) reported in the low µg/L (ppb) range. scielo.brnih.gov

The table below summarizes typical HPLC-FLD parameters used for the analysis of the related compound 4-nonylphenol, which are directly applicable to the development of methods for (4-Nonylphenyl)acetic acid.

Table 1: Examples of HPLC-FLD Parameters for 4-Nonylphenol Analysis

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase (Column) C8 scielo.br C18 nih.gov Zorbax Eclipse XDB C8 researchgate.net
Mobile Phase Acetonitrile/Water (90:10, v/v) scielo.br Acetonitrile-Ammonium Acetate Buffer (pH 4.5) nih.gov Acetonitrile/Water (65:35, v/v) researchgate.net
Elution Mode Isocratic scielo.br Isocratic nih.gov Isocratic researchgate.net
Flow Rate 0.8 mL/min scielo.br 1.0 mL/min nih.gov 1.0 mL/min researchgate.net
Column Temperature 40°C scielo.br Not Specified 40°C researchgate.net
Injection Volume 100 µL scielo.br Not Specified Not Specified
Excitation Wavelength (λex) 225 nm scielo.br 227 nm nih.gov Not Specified
Emission Wavelength (λem) 305 nm scielo.br 313 nm nih.gov Not Specified
Limit of Detection (LOD) 15.7 µg/L scielo.br 13 µg/L (13 ng/mL) nih.gov Not Specified

| Sample Matrix | Anaerobic Reactor Effluent scielo.br | Rat Serum nih.gov | River Water researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful tool for the analysis of compounds that absorb ultraviolet or visible light. This compound contains a phenyl chromophore, which allows for its detection using this method. The DAD acquires absorbance spectra across a wide range of wavelengths simultaneously, which can aid in peak purity assessment and compound identification.

While DAD is a robust and widely available detector, its application for the trace-level quantification of NPPA can be limited by its sensitivity and selectivity compared to mass spectrometry. In complex samples, co-eluting matrix components that also absorb at the same wavelength can interfere with accurate quantification. For phenolic compounds, quantitation can sometimes be affected by these interfering components, leading to over- or underestimation when compared to mass spectrometry. mdpi.com Therefore, while HPLC-DAD can be used as a screening tool, more selective and sensitive methods are often preferred for definitive quantification at low environmental concentrations.

Gas Chromatography (GC)

Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds. However, this compound, being a carboxylic acid, is polar and has low volatility, making it unsuitable for direct GC analysis. Its active hydrogen is prone to adsorption on the column, leading to poor peak shape and unreliable results. umanitoba.ca

To overcome these limitations, a crucial derivatization step is required to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. umanitoba.caresearchgate.net This process improves chromatographic behavior, enhances thermal stability, and can improve detector response. gcms.cz

Common Derivatization Strategies for Carboxylic Acids:

Esterification (Alkylation): This involves converting the carboxylic acid to an ester, most commonly a methyl ester. Reagents like (trimethylsilyl)diazomethane or dimethylformamide dialkyl acetals can be used for this purpose. colostate.eduresearchgate.net

Silylation: This is a prevalent method where the active hydrogen of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation. gcms.czresearchgate.net

After derivatization, the resulting compound can be effectively separated on a low-polarity capillary column (e.g., DB-5ms) and detected, typically using a Flame Ionization Detector (FID).

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry has become the cornerstone for the definitive identification and trace-level quantification of environmental contaminants like NPPA due to its exceptional sensitivity and selectivity. mdpi.com It is typically used as a detector following chromatographic separation by either liquid or gas chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is arguably the most suitable technique for analyzing NPPA in complex aqueous samples. It combines the excellent separation capabilities of HPLC for polar compounds with the high selectivity and sensitivity of tandem mass spectrometry. This method allows for the direct analysis of NPPA without the need for derivatization.

A typical LC-MS/MS method involves:

Chromatographic Separation: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for NPPA, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

Mass Analysis: Tandem mass spectrometry, often using a triple quadrupole (QqQ) instrument, is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion ([M-H]⁻) of NPPA, fragmenting it, and monitoring for one or more specific product ions. This process provides very high selectivity, minimizing matrix interferences and allowing for low detection limits. For related nonylphenol compounds, limits of detection in the low ng/L range have been achieved. peerj.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation of gas chromatography with the sensitive and selective detection of a mass spectrometer. As with GC-FID, analysis of NPPA by GC-MS requires a prior derivatization step to increase its volatility. researchgate.netmdpi.com

Following derivatization (e.g., methylation or silylation), the analyte is introduced into the GC system. The mass spectrometer is typically operated in Electron Ionization (EI) mode, which generates reproducible fragmentation patterns that are useful for structural confirmation. For quantitative analysis, the instrument is often set to Selected Ion Monitoring (SIM) mode. nih.gov In SIM mode, the detector is programmed to monitor only a few characteristic ions of the target analyte, which significantly increases sensitivity and reduces background noise compared to scanning the full mass range. mdpi.com For derivatized dicarboxylic metabolites of nonylphenols, characteristic fragment ions related to the benzyl (B1604629) cleavage have been identified, which would be analogous for NPPA derivatives. researchgate.net

Advanced Mass Spectrometric Approaches

Modern advancements in mass spectrometry offer powerful tools for the analysis of emerging contaminants. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. nih.govlcms.cz

When coupled with liquid chromatography (LC-HRMS), these systems can determine the elemental composition of an analyte from its exact mass, providing a high degree of confidence in its identification. thermofisher.com This is particularly valuable in non-targeted screening, where researchers search for a wide range of known and unknown contaminants in a sample without pre-selecting target analytes. nih.gov An HRMS instrument could detect a feature with the precise mass of this compound and confirm its identity by analyzing its fragmentation pattern (MS/MS), making it a powerful tool for environmental monitoring and metabolite discovery. tandfonline.com

Method Validation Parameters

To ensure that an analytical method provides reliable and accurate data, it must be thoroughly validated. wjarr.com Validation assesses several key performance parameters. While specific validation data for this compound is not widely published, the parameters are universal, and data from methods for the parent compound 4-nonylphenol (4-NP) illustrate the typical performance of these analytical techniques. peerj.comscispace.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In MS/MS, monitoring a specific precursor-to-product ion transition ensures high selectivity.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a calibration curve and assessed by the coefficient of determination (R²).

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. wjarr.com

Accuracy: The closeness of the measured result to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte.

Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

The following table presents typical validation parameters from published methods for the related compound 4-nonylphenol (4-NP), demonstrating the performance achievable with modern analytical instrumentation.

ParameterTechniqueMatrixValueReference
Linearity (R²)GC-MSWater> 0.99 researchgate.netnih.gov
Linearity (R²)UPLC-MS/MSSurface Water> 0.99 peerj.com
LODGC-MSWater0.01 µg/L researchgate.netnih.gov
LOQGC-MSWater0.15 µg/L researchgate.netnih.gov
LODUPLC-MS/MSSurface Water5.72 ng/L peerj.com
LOQUPLC-MS/MSSurface Water10.0 ng/L peerj.com
Accuracy (Recovery)GC-MSBiological Tissue86.0 - 93.4 % nih.gov
Accuracy (Recovery)UPLC-MS/MSSurface Water80 - 115 % peerj.com
Precision (%RSD)UPLC-MS/MSSurface Water< 11.03 % peerj.com
Precision (%RSD)LC-MS/MSWastewater1.5 - 9 % nih.gov

Emerging Analytical Approaches (e.g., Nanosensors for Nonylphenol)

The rapid and sensitive detection of endocrine-disrupting chemicals (EDCs) and their metabolites, such as this compound, is a significant analytical challenge. Traditional methods, while accurate, can be time-consuming and require sophisticated laboratory equipment. Consequently, research has increasingly focused on developing novel sensor technologies that offer portability, high sensitivity, and real-time analysis capabilities. Among these, nanosensors have emerged as a particularly promising approach for the detection of nonylphenol (NP) and could be adapted for its metabolites. frontiersin.orgnih.gov

Nanosensors are analytical devices that utilize nanomaterials as the active sensing element to detect the presence of chemical or biological agents. nih.gov Their small size, high surface-area-to-volume ratio, and unique physicochemical properties enable enhanced sensitivity and selectivity compared to conventional sensors. mdpi.com For the detection of nonylphenol, a notable emerging approach involves the use of aptamer-based nanosensors. frontiersin.org

One such system employs a specific single-stranded DNA (ssDNA) aptamer that exhibits high binding affinity and specificity for nonylphenol. nih.govnih.govresearcher.lifesigmaaldrich.com Aptamers are short, synthetic nucleic acid sequences that can fold into unique three-dimensional structures to bind to specific target molecules. nih.gov In this sensor design, the nonylphenol-specific aptamer is used in conjunction with gold nanoparticles (AuNPs). nih.govresearcher.lifesigmaaldrich.com The principle of detection is often colorimetric, based on the aggregation of AuNPs. In the absence of nonylphenol, the aptamer maintains a conformation that keeps the AuNPs dispersed, resulting in a characteristic red color. However, when nonylphenol is present, it binds to the aptamer, causing a conformational change in the aptamer structure. This change leads to the aggregation of the AuNPs, which is observable as a color shift from red to blue. nih.gov

This aptamer-based gold nanoparticle system has demonstrated high sensitivity, with a limit of detection (LOD) for nonylphenol in the nanomolar range (LOD = 2.239 nM). nih.govnih.govresearcher.life The binding affinity of the aptamer to nonylphenol was determined to have a dissociation constant (Kd) of 194.2 ± 65.9 nM. nih.govnih.govresearcher.life

The research findings for this type of nanosensor are summarized in the table below:

ParameterFindingReference
Recognition Element Nonylphenol-specific ssDNA aptamer (NP7) nih.gov
Nanomaterial Gold Nanoparticles (AuNPs) nih.govresearcher.lifesigmaaldrich.com
Detection Principle Aptamer-induced aggregation of AuNPs upon target binding, leading to a colorimetric change. nih.gov
Binding Affinity (Kd) 194.2 ± 65.9 nM nih.govresearcher.life
Limit of Detection (LOD) 2.239 nM nih.govresearcher.life
Key Advantage Offers a simple, rapid, and sensitive platform suitable for field diagnosis. nih.govnih.govresearcher.life

While this specific aptasensor was developed for nonylphenol, the underlying principle of using highly specific aptamers combined with the signal amplification properties of nanomaterials represents a versatile platform. It is conceivable that similar aptamers could be selected for this compound, enabling the development of analogous nanosensors for its direct detection.

Another relevant emerging technology is the use of biosensor immunoassays, such as those utilizing the Biacore platform. nih.gov Research in this area for the detection of 4-nonylphenols has involved the immobilization of a structurally similar compound, 9-(p-Hydroxyphenyl)nonanoic acid, onto the surface of a sensor chip to capture specific antibodies. nih.gov This approach achieved a limit of detection for 4-n-nonylphenol as low as 2 ng/ml using a monoclonal antibody. nih.gov The development of antibodies with high specificity for this compound could allow for the adaptation of this surface plasmon resonance (SPR) biosensor technology for its quantification.

These emerging analytical approaches, particularly those based on nanosensor and biosensor technologies, hold significant potential for the future monitoring of this compound and other nonylphenol-related compounds in environmental and biological samples, offering advantages in speed, sensitivity, and portability over traditional methods.

Research on the Formation and Biotransformation Pathways of 4 Nonylphenyl Acetic Acid

Characterization of Alkylphenol Ethoxylate Degradation Intermediates Leading to (4-Nonylphenyl)acetic Acid

The biodegradation of nonylphenol ethoxylates (NPEOs) is a complex process that proceeds through several key stages, ultimately leading to the formation of persistent carboxylated metabolites, including this compound. researchgate.net Under aerobic conditions, the primary degradation pathway involves the stepwise shortening of the hydrophilic polyoxyethylene chain. acs.orgnih.gov This process, often mediated by microbial action, results in the formation of short-chain NPEOs, such as nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO). vims.eduacs.orgnih.gov

Further oxidation of these intermediates targets the terminal ethoxylate group. acs.orgoup.com This oxidative step converts the terminal hydroxyl group of the ethoxy chain into a carboxylic acid, yielding carboxylated intermediates. acs.org The primary carboxylated metabolites identified in this pathway are (4-nonylphenoxy)acetic acid (NP1EC) and (4-nonylphenoxy)ethoxyacetic acid (NP2EC). researchgate.netacs.orgwur.nl These compounds are formed through the oxidation of the terminal alcohol on the ethoxylate chain of NP1EO and NP2EO, respectively.

Key Intermediates in the Aerobic Degradation of Nonylphenol Ethoxylates (NPEOs)
AbbreviationCompound NameFormation Pathway StepReference
NPEONonylphenol EthoxylateParent Compound acs.orgresearchgate.net
NP1EO / NP2EONonylphenol Monoethoxylate / Nonylphenol DiethoxylateStepwise shortening of the ethoxylate chain vims.eduacs.orgnih.gov
NP1EC(4-Nonylphenoxy)acetic acidOxidation of the terminal hydroxyl group of NP1EO researchgate.netacs.orgwur.nl
NP2EC(4-Nonylphenoxy)ethoxyacetic acidOxidation of the terminal hydroxyl group of NP2EO researchgate.netacs.orgwur.nl
4-NP4-Nonylphenol (B119669)Complete de-ethoxylation (primarily under anaerobic conditions) oup.comresearchgate.net

Enzymatic Mechanisms Driving Carboxylated Metabolite Formation

The formation of carboxylated metabolites like this compound from nonylphenol and its ethoxylates is driven by specific enzymatic reactions. While the precise enzymes for every step in all relevant microorganisms are not fully elucidated, the general mechanisms involve oxidative processes. Oxygenase enzymes, such as monooxygenases and dioxygenases, are key players in activating molecular oxygen to hydroxylate and cleave organic molecules. nih.gov

The carboxylation of the ethoxylate chain to form intermediates like NP1EC and NP2EC is an oxidative process. acs.org This transformation likely involves alcohol and aldehyde dehydrogenases that sequentially oxidize the terminal hydroxyl group of the ethoxylate chain to a carboxylic acid. In acetic acid bacteria, for instance, pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) is a key enzyme in the oxidation of ethanol (B145695) to acetic acid, a process that also involves an aldehyde dehydrogenase. mdpi.com Similar enzymatic systems are thought to be responsible for the oxidation of the ethoxylate chain of NPEO degradation intermediates.

The formation of this compound itself implies the oxidation of the alkyl side chain. This can occur through hydroxylation of the alkyl chain, followed by further oxidation to a carboxylic acid. This pathway is a common metabolic route for compounds with aliphatic side chains. researchgate.net Enzymes like cytochrome P450 monooxygenases are known to catalyze such hydroxylation reactions on xenobiotic compounds. nih.gov Furthermore, some enzymatic pathways can directly carboxylate phenolic compounds using bicarbonate as a carbon dioxide source, although this is more commonly associated with adding a carboxyl group to the aromatic ring rather than the alkyl side chain. mdpi.comrsc.org The biotransformation of nonylphenol in trout, for example, produces side-chain hydroxylated metabolites, which are precursors to more oxidized forms. researchgate.netresearchgate.net

Influence of Isomeric Composition on Metabolite Formation and Environmental Behavior

Technical-grade nonylphenol, the precursor to NPEOs, is not a single compound but a complex mixture of over 22 different isomers, which differ in the branching structure of the nine-carbon alkyl chain. nih.govnih.gov This isomeric complexity has a profound influence on the rate and pathway of biodegradation, and consequently on the formation of metabolites and their environmental persistence. nih.govnih.govnih.gov

Research has consistently shown that the degree of branching of the nonyl side chain, particularly at the alpha-carbon (the carbon atom attached to the phenyl ring), is a critical factor determining biodegradability. nih.govresearchgate.net Isomers with a secondary α-carbon or less branched tertiary α-carbons degrade significantly faster than those with highly branched, bulky α-substituents (i.e., a quaternary α-carbon). nih.govnih.govnih.gov This steric hindrance makes it more difficult for microbial enzymes to access and metabolize the compound. nih.gov

As a result of this isomer-specific degradation, there is a selective enrichment of the more recalcitrant, highly branched isomers in the environment following the degradation of the parent NPEO mixture. nih.govresearchgate.net These persistent isomers can have different toxicological properties, with some studies suggesting that highly branched isomers also possess high estrogenic potency. nih.govresearchgate.net This indicates a potential risk that microbial degradation could increase the specific estrogenicity of the remaining nonylphenol mixture in the environment. researchgate.net The half-lives of nonylphenol isomers under oxic conditions can vary significantly, from as little as 0.9 days for less branched structures to over 13 days for more recalcitrant ones in river sediments. nih.gov

Relationship Between Nonylphenol Isomer Structure and Biodegradability
Isomer Structural FeatureEffect on Biodegradation RateEnvironmental ImplicationReference
Less branching at α-carbon (e.g., secondary α-carbon)Higher degradation rateLower persistence in the environment nih.govnih.gov
High branching / bulky α-substituents (e.g., quaternary α-carbon)Lower degradation rate (more recalcitrant)Selective enrichment and higher persistence in the environment nih.govnih.govresearchgate.net
Short side chainLower degradation rateIncreased persistence nih.gov
Longer main alkyl chain (4-6 carbons)Higher degradation rateLower persistence researchgate.net

Structure Activity Relationships Sar in the Ecotoxicology and Environmental Fate of 4 Nonylphenyl Acetic Acid

Influence of Alkyl Chain Branching on Biological Activity and Degradation

The term "nonylphenol" typically refers to a complex mixture of isomers, with the nonyl group being highly branched. This branching has a profound effect on the compound's biodegradability and biological activity.

Studies on related alkylphenols and other chemicals show that branching in alkyl chains significantly impacts degradation rates. eosca.euresearchgate.net Linear alkyl chains are generally more susceptible to microbial attack, particularly through processes like β-oxidation, than their branched counterparts. The steric hindrance presented by the branched structure makes it more difficult for microbial enzymes to access and break down the molecule.

In the context of nonylphenols, linear 4-n-nonylphenol (4-n-NP) can be biodegraded under certain conditions, whereas technical nonylphenol (tNP), which is predominantly composed of branched isomers, is notably more persistent, especially under anaerobic conditions. nih.gov This persistence of the branched alkylphenol structure is a critical factor in its environmental fate. As (4-Nonylphenyl)acetic acid is a primary metabolite of nonylphenol ethoxylates, the branched nature of the original industrial nonylphenol is conserved in this degradation product. industrialchemicals.gov.au This inherited structural complexity suggests that this compound, particularly the branched isomers that constitute the bulk of the environmental load, will exhibit slower degradation rates compared to a hypothetical linear counterpart.

The degradation of linear 4-n-nonylphenol has been shown to proceed via hydroxylation of the alkyl chain and subsequent oxidation to form various carboxylic acids. lodz.pl The complexity of branched isomers, however, leads to a more recalcitrant molecule, resulting in greater persistence in soil and sediment. nih.govmst.dk

Table 1: Effect of Alkyl Chain Structure on Degradation

Compound TypeAlkyl Chain StructureGeneral Degradation RateReference
AlkylphenolsLinear (n-nonyl)More readily biodegradable nih.gov
AlkylphenolsBranched (technical nonyl)Slower degradation, more persistent eosca.eunih.gov
Maleate PlasticizersLinearAcceptable hydrolysis rates researchgate.net
Maleate PlasticizersBranchedAlmost no degradation observed researchgate.net

Role of the Carboxylic Acid Moiety in Environmental Mobility and Degradation

The carboxylic acid group (-CH₂COOH) is the defining feature of this compound, distinguishing it from its precursor, 4-nonylphenol (B119669). This functional group plays a pivotal role in the compound's environmental behavior.

The presence of the carboxylic acid moiety significantly increases the water solubility of the molecule compared to 4-nonylphenol. This functional group can exist in two states depending on the environmental pH: a protonated, neutral form (R-COOH) at lower pH, and a deprotonated, anionic form (R-COO⁻) at neutral to higher pH. wiley-vch.de This ionization state is critical for its environmental mobility. The anionic carboxylate form is highly water-soluble and less likely to adsorb to organic matter in soil and sediment compared to the more lipophilic 4-nonylphenol. acs.org This suggests that this compound will have greater mobility in aquatic systems and soil porewater.

Table 2: Influence of the Carboxylic Acid Moiety on Physicochemical Properties

PropertyInfluence of Carboxylic Acid GroupConsequence for this compoundReference
Water Solubility Increases polarity and potential for hydrogen bondingHigher water solubility compared to 4-nonylphenol wiley-vch.de
Mobility Increased solubility and anionic character (at typical environmental pH) reduce sorption to sediment/soilHigher potential for transport in water acs.org
Membrane Permeation Ionized form (carboxylate) has difficulty crossing lipid membranespH-dependent bioavailability wiley-vch.de
Degradation Provides a potential site for metabolic attack; can promote certain chemical degradation reactionsMay influence degradation pathways, but overall rate is limited by the alkylphenol structure researchgate.net

Comparative SAR with Related Alkylphenols and Ethoxylates

Understanding the SAR of this compound is enhanced by comparing it with its parent compounds, nonylphenol ethoxylates (NPEs), and its direct precursor, 4-nonylphenol (NP). NPEs are non-ionic surfactants that undergo biodegradation by having their ethoxylate chains shortened. nih.govresearchgate.net

This degradation process results in a series of metabolites with increasing environmental concern. The initial NPEs are less toxic but break down into more persistent and biologically active compounds. The key metabolites include short-chain NPEs, 4-nonylphenol itself, and various carboxylated derivatives such as (4-nonylphenoxy)acetic acid and (4-nonylphenoxy)ethoxy acetic acid. freshwater.orgaloki.hu

A crucial aspect of SAR in this family of compounds is endocrine-disrupting activity, particularly estrogenicity. This activity is primarily associated with the 4-substituted phenol (B47542) structure, which can mimic the natural hormone 17-β-estradiol. aloki.hu 4-Nonylphenol is a well-established endocrine disruptor. freshwater.org The estrogenic potency is influenced by the alkyl chain, with longer chains sometimes showing greater activity in certain assays. nih.gov While the parent long-chain NPEs have low estrogenic activity, their degradation to 4-nonylphenol leads to a significant increase in this biological effect.

The addition of the acetic acid moiety to form this compound alters the molecule's properties. The increased polarity and potential for ionization due to the carboxylic group generally reduce its ability to bioaccumulate in fatty tissues compared to 4-nonylphenol. The lipophilicity, a key factor for bioaccumulation, is lower for the carboxylated metabolite. Consequently, while it shares the persistent branched nonylphenol core, its toxicokinetics and specific biological activities may differ from those of 4-nonylphenol.

Table 3: Comparative Properties of Nonylphenol-Related Compounds

CompoundStructureKey CharacteristicsEnvironmental SignificanceReference
Nonylphenol Ethoxylates (NPEs) Branched C₉H₁₉-C₆H₄-O-(CH₂CH₂O)n-HNon-ionic surfactant, low estrogenicity, biodegrades in the environmentParent compound released into wastewater; acts as a source of more persistent metabolites. freshwater.orgnih.govresearchgate.net
4-Nonylphenol (4-NP) Branched C₉H₁₉-C₆H₄-OHMore persistent and lipophilic than NPEs, known endocrine disruptorA key persistent degradation product, bioaccumulative, and toxic to aquatic life. nih.govfreshwater.orgaloki.hu
This compound (NPAc) Branched C₉H₁₉-C₆H₄-O-CH₂COOHCarboxylated metabolite, more water-soluble and mobile than 4-NPA persistent terminal degradation product found in wastewater effluents, indicating its environmental relevance. acs.orgfreshwater.orgaloki.hu

Remediation and Treatment Strategies for 4 Nonylphenyl Acetic Acid Contamination

Biological Treatment Approaches

Biological treatments leverage the metabolic processes of microorganisms and plants to break down or sequester contaminants. mdpi.com These methods are often considered more environmentally friendly and cost-effective than conventional physical and chemical techniques. mdpi.comnih.gov

Conventional wastewater treatment plants (WWTPs) play a role in the degradation of nonylphenolic compounds, though their efficiency can be variable. mdpi.commdpi.com Activated sludge systems, a common component of WWTPs, contain diverse microbial communities that can biodegrade these pollutants. researchgate.net

Research has shown that specific bacterial phyla are instrumental in this process. For instance, Proteobacteria have been identified as key functional bacteria for the removal of 4-nonylphenol (B119669) (4-NP), a direct precursor to (4-nonylphenyl)acetic acid, due to their high metabolic diversity. researchgate.net Studies on sequencing batch reactors (SBR) have demonstrated that enriching the Proteobacteria population in activated sludge can enhance the bioremediation of 4-NP-contaminated sludge. researchgate.net While conventional WWTPs can partially degrade nonylphenol ethoxylates, they often result in the formation of more persistent metabolites like 4-NP and (4-nonylphenoxy)acetic acids. researchgate.netunipi.it Anaerobic digestion processes in sludge treatment can also lead to the conversion of nonylphenol ethoxylates into 4-nonylphenol. researchgate.net

Treatment SystemKey MicroorganismsTarget CompoundRemoval/Degradation Insights
Activated SludgeProteobacteria Phylum4-Nonylphenol (4-NP)Enrichment of Proteobacteria promotes bioremediation of 4-NP-contaminated sludge. researchgate.net
Anaerobic DigestionMixed microbial consortiaNonylphenol ethoxylates (NPEOs)Converts NPEOs to 4-NP; fate of resulting (4-nonylphenoxy)acetic acids requires further study. researchgate.net
Sequencing Batch Reactor (SBR)Activated Sludge Community4-Nonylphenol (4-NP)Dosing with 1 mg·L⁻¹ of 4-NP affects the activated sludge process over time. researchgate.net

Phytoremediation is an eco-friendly technology that uses plants to remove, degrade, or stabilize environmental contaminants. mdpi.comresearchgate.net This approach has shown promise for treating effluents and soils containing nonylphenolic compounds.

A study conducted at a mesocosm scale demonstrated the effectiveness of the common reed, Phragmites australis, in treating tannery wastewater containing 4-n-nonylphenol and its ethoxylated derivatives. unipi.itresearchgate.net The process, without microbial assistance, achieved significant removal efficiencies. researchgate.net The efficiency of phytoremediation can be further enhanced through synergistic interactions between plant roots and rhizosphere microorganisms, a process known as rhizoremediation. mdpi.com The bioaugmentation with specific bacterial strains, such as a plant growth-promoting rhizobacterium (PGPR) from the Stenotrophomonas species, significantly increased the depletion of nonylphenols. researchgate.net Similarly, the application of Pseudomonas aeruginosa has been shown to improve the phytoremediation efficiency of Lolium perenne in soil co-contaminated with nonylphenol and cadmium. mdpi.com

Phytoremediation of Nonylphenolic Compounds

Research findings on the use of plants for the removal of 4-nonylphenol (4-NP) and its derivatives.

Plant SpeciesAssisting AgentTarget ContaminantsRemoval EfficiencySource
Phragmites australisNone (Not assisted)4-n-Nonylphenol (4-n-NP)87% researchgate.net
Phragmites australisNone (Not assisted)Mono-ethoxylated nonylphenols (NP1EO)70% researchgate.net
Phragmites australisNone (Not assisted)Di-ethoxylated nonylphenols (NP2EO)87% researchgate.net
Phragmites australisStenotrophomonas sp. (PGPR)4-n-Nonylphenol (4-n-NP)88% researchgate.net
Phragmites australisStenotrophomonas sp. (PGPR)Mono-ethoxylated nonylphenol (NP1EO)84% researchgate.net
Lolium perennePseudomonas aeruginosaNonylphenol and Cadmium (Co-contamination)Improved phytoremediation efficiency mdpi.com

Enzymatic treatment uses isolated enzymes to transform or degrade pollutants. nih.gov Laccases, a type of multi-copper oxidase enzyme produced by fungi, bacteria, and plants, are particularly promising for the bioremediation of phenolic compounds due to their broad substrate specificity. nih.govmdpi.comnih.govlidsen.com

Laccases catalyze the oxidation of phenolic and other aromatic compounds, making them effective for detoxifying industrial effluents. mdpi.comnih.gov Research has shown that laccase produced by white-rot fungi is a promising tool for eliminating endocrine disruptors like nonylphenol during wastewater treatment. mdpi.com A laccase from the green alga Tetracystis aeria was found to efficiently transform nonylphenol in the presence of a redox mediator. oup.com Immobilizing the enzyme on supports like magnetic nanoparticles can enhance its stability and reusability, making the process more viable for large-scale applications. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govbioline.org.br

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is an effective AOP for mineralizing a wide range of organic pollutants. mdpi.comnottingham.ac.uk When TiO₂ is illuminated with UV light of sufficient energy, it generates electron-hole pairs that react with water and oxygen to produce highly reactive hydroxyl radicals, which then attack the pollutant molecules. mdpi.comnottingham.ac.uk

Studies have demonstrated the successful degradation of nonylphenol and its ethoxylates using TiO₂-mediated photocatalysis. conicet.gov.arresearchgate.net The efficiency of the process can be enhanced by modifying the photocatalyst. For example, carbon-doped TiO₂ (C/TiO₂) has shown improved photocatalytic activity for the degradation of nonylphenol. mdpi.com Immobilizing TiO₂ onto supports, such as dual-layer hollow fiber membranes, offers a way to overcome issues with catalyst recovery and reuse. researchgate.net However, the incomplete degradation of 4-NP can sometimes occur due to the formation of intermediate products like high oxidation potential carboxylic acids that are resistant to further mineralization. researchgate.net

AOP MethodCatalyst/ConditionsTarget CompoundKey Findings
PhotocatalysisTitanium Dioxide (TiO₂)Nonylphenol Ethoxylate-9 (NPE-9)Degradation is effective but can be hindered by the adsorption of intermediates on the TiO₂ surface. conicet.gov.ar
PhotocatalysisC-doped TiO₂ (C/TiO₂)NonylphenolC-doping enhances photocatalytic activity compared to pure TiO₂. mdpi.com
PhotocatalysisImmobilized TiO₂ on PVDF membraneNonylphenol (NP)Effective degradation under UVA irradiation, with kinetics following a first-order rate constant. researchgate.net

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals. nih.gov This process can be enhanced by UV light, in what is known as the photo-Fenton process, which accelerates the regeneration of Fe²⁺ and generates additional radicals. conicet.gov.arresearchgate.net

Both Fenton and photo-Fenton processes have been proven effective in degrading nonylphenol ethoxylates. conicet.gov.arnih.gov Comparative studies often show that the photo-Fenton process achieves faster and more complete removal. researchgate.net One study found that the photo-Fenton process could completely remove a nonylphenol polyethoxylate (NP-10) and 70% of its total organic carbon (TOC) content, demonstrating a high degree of mineralization. researchgate.net The process leads to the formation of short-chain carboxylic acids like formic, acetic, and oxalic acid as degradation products. bioline.org.brresearchgate.net Optimal conditions, including pH, H₂O₂ dosage, and the [H₂O₂]/[Fe²⁺] molar ratio, are critical for maximizing degradation efficiency. nih.gov For instance, maximum reduction of nonylphenol ethoxylates (84% within 6 minutes) was achieved at an initial pH of 3.0 and a [H₂O₂]/[Fe²⁺] molar ratio of 3. nih.gov


Ozonation

Ozonation is an advanced oxidation process (AOP) recognized for its efficacy in degrading a wide range of organic contaminants. capes.gov.br The process relies on the strong oxidizing power of ozone (O₃), which can react with pollutants through two primary mechanisms: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition in water. scientific.netiwaponline.com Direct ozone reactions are selective and tend to dominate under acidic conditions (pH < 4), targeting electron-rich moieties in organic molecules like double bonds and activated aromatic systems. scientific.netiwaponline.com In contrast, at neutral or alkaline pH (pH ≥ 10), ozone decomposition is accelerated, leading to the formation of highly reactive and non-selective hydroxyl radicals, which can mineralize organic compounds more effectively. scientific.net

While specific studies on the ozonation of this compound (NPAA) are limited, research on its precursor, 4-nonylphenol (4-NP), provides valuable insights. The degradation of 4-NP via ozonation has been shown to be significantly influenced by pH. mdpi.com Studies indicate that ozonation at neutral (pH 7) and alkaline (pH 9) conditions results in a more substantial degradation of 4-NP compared to acidic conditions (pH 5). mdpi.com This suggests that the indirect reaction pathway involving hydroxyl radicals is more effective for breaking down the nonylphenol structure.

However, complete mineralization to carbon dioxide and water is often not achieved. researchgate.net Ozonation of complex organic molecules can lead to the formation of various smaller, more oxidized byproducts, such as short-chain carboxylic acids. rsc.org For instance, the ozonation of 4-NP can result in the formation of lower molecular weight intermediates. mdpi.com It is also crucial to consider that in the presence of certain ions, such as bromide in the water, ozonation can lead to the formation of undesirable disinfection byproducts like bromate. iwaponline.com Furthermore, some ozonation byproducts may exhibit toxicity, which necessitates careful management and sometimes requires subsequent treatment steps. researchgate.net

The efficiency of ozonation can be enhanced by combining it with other processes, such as UV radiation (photocatalytic ozonation) or hydrogen peroxide (H₂O₂), which promote the generation of hydroxyl radicals and can lead to higher degradation rates of recalcitrant compounds. researchgate.netmdpi.com

Adsorption-Based Removal Technologies

Adsorption is a widely used physicochemical treatment process for removing organic pollutants from water. It involves the accumulation of substances at the interface of a solid adsorbent and the liquid phase. For contaminants like this compound, several adsorbent materials have shown promise.

Activated Carbon Adsorption

Activated carbon (AC) is a highly effective adsorbent due to its large surface area, porous structure, and the ability to be produced from various carbonaceous materials. nih.gov It is widely employed for the removal of organic micropollutants, including compounds structurally similar to this compound, such as nonylphenol (NP). scientific.netresearchgate.netnih.gov

The adsorption of NP onto granular activated carbon (GAC) has been demonstrated to be a viable technology for its removal from water. iwaponline.comresearchgate.net The adsorption process is influenced by several factors, including the physical and chemical properties of the activated carbon, contact time, adsorbent dosage, pH, and temperature. scientific.netmdpi.com Research indicates that the adsorption kinetics of NP on AC often follows a pseudo-second-order model, suggesting that chemisorption may be a rate-limiting step. mdpi.comresearchgate.net The equilibrium data frequently fits well with both the Langmuir and Freundlich isotherm models, indicating both monolayer and heterogeneous surface adsorption can occur. mdpi.comresearchgate.net

The presence of natural organic matter (NOM) in water can negatively impact the adsorption capacity of GAC for compounds like NP due to competition for adsorption sites. nih.gov The efficiency of removal can be very high; for example, combining activated carbon with alginate to form beads has resulted in removal efficiencies of up to 97% for NP. mdpi.com Similarly, heat-treated activated carbon has achieved up to 99% removal of nonylphenol ethoxylates. rsc.org The sorption capacity of GAC for NP has been reported to be at least 100 mg/g. researchgate.net

Research Findings on Nonylphenol (NP) Removal by Activated Carbon
Adsorbent TypeInitial NP ConcentrationKey ConditionsRemoval Efficiency / CapacityKinetic/Isotherm ModelSource
Alginate-Activated Carbon (Alg-C) Beads10 mg L⁻¹5 g dose, 90 min contact time97.64% removalPseudo-second-order, Freundlich mdpi.com
Granular Activated Carbon (GAC)Up to 10,000 µg L⁻¹0.1-1 g L⁻¹ dose, 24-96 hr contactCapacity ≥ 100 mg g⁻¹Not specified researchgate.net
Powdered Activated Carbon (PAC)Not specified3-10 mg L⁻¹ dose, 15 min contact15% - 40% removalNot specified scispace.com
AC from Safou Seeds (NSPT)100 mg L⁻¹100 mg dose, pH 9, 120 minCapacity: 39.49 mg g⁻¹Pseudo-second-order, Langmuir researchgate.net
Heat-Treated ACSynthetic Laundry WastewaterBatch adsorptionUp to 99% removal (NPEOs)Langmuir rsc.org

Cyclodextrin Encapsulation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com This unique structure allows them to encapsulate hydrophobic "guest" molecules, such as this compound, forming inclusion complexes. csic.es This encapsulation can increase the apparent solubility of the hydrophobic compound, facilitating its removal from contaminated matrices like soil and water. nih.govnih.gov

β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly studied for this purpose. csic.esnih.gov The formation of an inclusion complex between nonylphenol and β-CD has been confirmed through various spectroscopic analyses. researchgate.netscilit.cometsmtl.ca The efficiency of this encapsulation depends on the fit between the guest molecule and the CD cavity. Studies have shown that β-CD has a high affinity for NP. researchgate.net Crosslinked polymers of β-CD have been developed as adsorbents, demonstrating high adsorption capacities for nonylphenol ethoxylates (83-92 w%) and high recovery efficiency (97 w%). nih.gov

The primary mechanism for removal is the formation of the stable inclusion complex, which can then be separated from the aqueous phase. researchgate.netcsic.es This technology is considered environmentally friendly due to the non-toxic nature of cyclodextrins. nih.gov

Studies on Nonylphenol (NP) and its Ethoxylates (NPEO) Removal by Cyclodextrins
Cyclodextrin TypeTarget CompoundKey FindingsMechanismSource
β-Cyclodextrin-Carboxymethylcellulose PolymerNP9EOAdsorption capacity of 83-92 w%; Recovery of 97%Inclusion complex formation and physical adsorption nih.gov
Hydroxypropyl-β-cyclodextrin (HP-β-CD)4-NonylphenolLinearly increases the aqueous-phase concentration of 4-NP, enhancing solubility.Inclusion complex formation nih.gov
β-Cyclodextrin (β-CD)Nonylphenolβ-CD possesses a higher affinity for NP compared to NP9EO.Inclusion complex formation researchgate.net
Chitosan-bearing β-cyclodextrin4-NonylphenolAdsorption capacity of 81 mg/g.Inclusion ability and cationic property researchgate.net
HPBCD and RAMEBNonylphenolExtraction enhancement from biosolids was highest for NP (>500-fold).Solubilization via inclusion complex nih.gov

Integrated Remediation Approaches

To overcome the limitations of single-treatment processes and enhance removal efficiency, integrated remediation approaches that combine different technologies are increasingly being investigated. These hybrid systems can offer synergistic effects, leading to more complete degradation of contaminants and minimizing the formation of harmful byproducts.

A prominent example is the combination of ozonation with activated carbon adsorption. This can be done sequentially, where ozonation is used as a pre-treatment to break down larger, less biodegradable molecules into smaller, more adsorbable or biodegradable fragments, followed by an activated carbon filter to remove residual contaminants and byproducts. scispace.com Studies on related compounds have shown that a combined O₃/GAC process achieves significantly higher removal efficiency compared to ozonation alone. srce.hr Activated carbon can also be used as a catalyst to promote ozone decomposition and enhance the oxidation process. mdpi.com

Another integrated approach involves the use of cyclodextrins in conjunction with other remediation techniques. As mentioned, cyclodextrins increase the solubility and bioavailability of hydrophobic compounds like nonylphenol. nih.govmdpi.com This enhanced bioavailability can facilitate subsequent degradation by microorganisms in bioremediation processes. mdpi.com Furthermore, research has shown that 4-nonylphenol-HP-CD inclusion complexes are readily degraded by ozone, suggesting a promising integrated treatment train where cyclodextrins are used to extract the pollutant, followed by ozonation to destroy the complexed contaminant. nih.gov This approach could be particularly useful for treating contaminated soil or sludge where the pollutant is strongly sorbed. nih.govnih.gov

Research Gaps and Future Perspectives in 4 Nonylphenyl Acetic Acid Studies

Elucidating Undiscovered Biotransformation Pathways and Metabolites

The primary formation pathway of (4-nonylphenyl)acetic acid is understood to be the microbial degradation of nonylphenol ethoxylates. This process involves the stepwise shortening of the ethoxylate chain, followed by oxidation of the terminal alcohol group to a carboxylic acid. aloki.huresearchgate.net This transformation from nonylphenol monoethoxylate (NP1EO) and diethoxylate (NP2EO) leads to the formation of this compound and (4-nonylphenoxy)ethoxy acetic acid, respectively. aloki.hu In fish, metabolic processes are thought to involve ω-oxidation and subsequent ß-oxidation of the alkyl chain, as well as the formation of glucuronide and sulfate (B86663) conjugates. aloki.huindustrialchemicals.gov.auccme.ca

Despite this foundational knowledge, the complete biotransformation and ultimate fate of this compound itself are not fully elucidated. Key research gaps include:

Further Degradation: The metabolic pathways that break down the this compound molecule, particularly the degradation of the aromatic ring, are not well-documented. While studies on related compounds suggest that fungal monooxygenases involving cytochrome P450 can hydroxylate the alkyl chain and the aromatic ring, leading to a variety of other acidic and phenolic metabolites, the specific intermediates and final products from NP1EC are largely unknown. lodz.pl

Influence of Environmental Conditions: The formation of metabolites is highly dependent on environmental conditions. For instance, complete de-ethoxylation to the more toxic precursor, 4-nonylphenol (B119669) (NP), is observed predominantly under anaerobic conditions. aloki.hu The subsequent fate of NP and its carboxylated derivatives in these anoxic environments requires more intensive investigation.

Metabolite Identification: A significant challenge is the lack of commercially available analytical standards for many of the proposed downstream metabolites. This hinders their definitive identification and quantification in complex environmental matrices, leaving a large portion of the metabolic pathway hypothetical.

Future research should prioritize the use of advanced techniques, such as high-resolution mass spectrometry and isotopic labeling studies, to trace the fate of this compound. Identifying the full spectrum of its metabolites under varied aerobic and anaerobic conditions is essential for a comprehensive risk assessment.

Long-Term Ecological Impacts and Population-Level Effects

Much of the ecotoxicological research has centered on 4-nonylphenol (NP) due to its known endocrine-disrupting properties and higher toxicity compared to its carboxylated metabolites. canada.caunl.edu Studies on NP have demonstrated chronic effects on fish, invertebrates, and algae at low microgram-per-liter concentrations. canada.ca For example, long-term exposure of polychaetes to NP resulted in a significant reduction in population growth rates, primarily by delaying the onset of reproduction. unl.edu

However, there is a profound lack of data on the specific long-term and population-level effects of this compound. The assumption that it is less toxic than NP may lead to an underestimation of its environmental risk, as its greater water solubility and persistence could result in prolonged exposure for aquatic organisms. Key research gaps include:

Chronic Sublethal Effects: The risks associated with long-term exposure to low, environmentally relevant concentrations of this compound are largely unknown. mdpi.com Studies investigating subtle, yet significant, endpoints such as immunotoxicity, genotoxicity, and neurotoxicity are needed. Research on wastewater effluent has shown that genotoxic and immune effects in fish can occur at concentrations lower than those causing endocrine disruption, highlighting the need to assess a broader range of toxicological endpoints. nih.gov

Multi-Generational Studies: The impact of continuous exposure across multiple generations has not been studied for this compound. Such studies are crucial for understanding potential effects on population dynamics, fitness, and adaptation.

Trophic Transfer and Mixture Effects: While 4-NP has been shown to undergo trophic dilution in some food webs, instances of biomagnification have been observed. nih.gov The bioaccumulation potential and trophic transfer of the more polar this compound are poorly understood. Furthermore, its ecological impact in combination with NP, other NPEO metabolites, and unrelated environmental contaminants remains an unexplored but critical field.

Future research must move beyond acute toxicity testing and focus on the chronic, sublethal, and multi-generational impacts of this compound to accurately assess its ecological risk.

Development of Novel and Sustainable Remediation Technologies

Current wastewater treatment technologies are often insufficient for the complete removal of nonylphenolic compounds. nih.gov While processes like coagulation and activated sludge can remove a fraction of the parent compounds, the more polar and persistent carboxylated metabolites like this compound often pass through treatment facilities. mdpi.com Several advanced methods have been explored for the degradation of nonylphenols, but their application for carboxylated metabolites requires further optimization.

TechnologyPrincipleTarget CompoundsEfficacy/FindingsReference(s)
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to degrade organic pollutants.4-nonylphenol, NPEOsOzonation combined with granular activated carbon achieved the highest removal efficiencies (87.7% for 4-nonylphenols). researchgate.net
Zerovalent Iron (ZVI) Generation of free radicals via oxidative reactions.4-nonylphenolComplete disappearance of 4-NP was observed after 20 minutes of contact time. nih.gov
Bioremediation Use of specific microorganisms to degrade contaminants.NPEO₁₅Pseudomonas fluorescens and Klebsiella pneumoniae strains demonstrated significant degradation of NPEOs. nih.gov
Adsorption Physical binding of contaminants to a sorbent material.4-octylphenol (B30498), 4-n-nonylphenolMagnetic-activated carbons achieved 95% adsorption. researchgate.net
Coagulation Aggregation of suspended solids and associated contaminants.NP, NP₁EO, NP₂EORemoval efficiencies of 60-75% for NP have been reported, depending on solids concentration. mdpi.com

The primary research gap is the development of technologies specifically tailored for the removal of persistent, polar metabolites like this compound from water. Future research should focus on:

  • Enhanced Bioremediation: Isolating and cultivating microbial consortia or enzymes with a demonstrated high efficiency for degrading this compound and its isomers.
  • Selective Adsorbents: Designing novel, sustainable, and cost-effective adsorbent materials (e.g., modified biochars, molecularly imprinted polymers) with high selectivity and capacity for capturing carboxylated nonylphenols.
  • Integrated Systems: Combining different treatment technologies, such as bioremediation followed by an AOP polishing step, to achieve complete mineralization and prevent the formation of harmful byproducts.
  • Advanced Analytical Tools for Trace Level Detection and Speciation

    The detection and quantification of this compound in environmental samples are typically achieved using solid-phase extraction (SPE) followed by chromatography coupled with mass spectrometry. usgs.govresearchgate.net Techniques like UPLC-MS/MS have improved sensitivity and analysis speed. researchgate.net However, significant analytical challenges remain.

    Analytical TechniquePrincipleStrengthsChallenges/LimitationsReference(s)
    LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry detection.High sensitivity and selectivity for polar compounds.Co-elution of isomers; potential interference from other carboxylated metabolites. epa.govscirp.org
    GC-MS Gas chromatography separation (after derivatization) and mass spectrometry detection.Good for separating volatile/semi-volatile isomers.Requires a derivatization step which can add complexity and variability. researchgate.net
    GC×GC-TOF-MS Comprehensive two-dimensional GC with high-resolution time-of-flight MS.Superior separation power for complex isomeric mixtures.High instrument cost and complexity for routine monitoring. tandfonline.com

    The most pressing research gaps in the analytical field are:

  • Isomer-Specific Quantification: Nonylphenol-based compounds are complex mixtures of numerous branched isomers, which may exhibit different toxicities. Methods that can effectively separate and quantify individual isomers of this compound are needed to link specific structures to their environmental behavior and effects.
  • Metabolite Standards: As mentioned previously, the lack of certified reference standards for many predicted degradation products of this compound is a major barrier to their study.
  • Matrix Effects: Complex environmental matrices like sediment, sludge, and biological tissues can interfere with analysis, suppressing or enhancing the instrument signal and affecting accuracy. More robust and simplified sample preparation techniques are required.
  • Passive Sampling: Developing and validating passive sampling devices that can accurately measure the time-weighted average concentrations of polar compounds like this compound would provide more ecologically relevant exposure data than traditional grab sampling. d-nb.inforesearchgate.net
  • Global Distribution and Monitoring in Undersampled Environments

    Monitoring studies have confirmed the ubiquitous presence of 4-nonylphenol in rivers, sediments, groundwater, and even the atmosphere across the globe. mdpi.com Concentrations are often higher in densely populated and industrialized regions, particularly in Asian countries where regulations may be less stringent than in Europe. mdpi.comjournals.co.za Data has been reported from various specific locations, including North American estuaries and Taiwanese harbors. nih.govresearchgate.net

    Despite this, our picture of the global distribution of this compound is incomplete. Key research gaps include:

    Lack of Specific Data: Most monitoring programs have focused on the parent compounds, NP and NPEOs. There is a scarcity of data on the concentrations and distribution of their carboxylated metabolites, including this compound.

    Undersampled Regions: Vast geographical areas, particularly in South America, Africa, and parts of Asia, remain largely unmonitored. These regions may be significant sources of NPEO pollution, making them critical areas for future study.

    Remote and Sensitive Environments: There is very little information on the presence of this compound in remote ecosystems such as the Arctic, Antarctic, and high-altitude regions. Understanding its potential for long-range atmospheric transport and deposition in these pristine environments is crucial.

    Human Exposure: While NP has been detected in various foodstuffs and human tissues, robust data on human exposure to this compound is virtually non-existent. researchgate.net

    A coordinated, global-scale monitoring effort is needed to map the distribution of this compound. This would allow for the identification of pollution hotspots, provide a baseline for assessing the effectiveness of regulations, and improve models of its global transport and environmental fate.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing and purifying (4-Nonylphenyl)acetic acid in laboratory settings?

    • Methodological Answer : Synthesis typically involves alkylation of phenol derivatives followed by carboxylation. Purification can be achieved via recrystallization using polar aprotic solvents (e.g., ethyl acetate) or column chromatography with silica gel. Purity verification requires HPLC or GC-MS, as impurities from incomplete alkylation or oxidation may persist .

    Q. How can researchers detect and quantify this compound in environmental samples?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis in water or soil. For complex matrices, solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Calibration curves using deuterated analogs (e.g., 4-n-Nonylphenoxyacetic-d2 acid) enhance accuracy by correcting matrix effects .

    Q. What spectroscopic techniques are effective for structural elucidation of this compound derivatives?

    • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves alkyl chain conformation and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation pathways. Infrared (IR) spectroscopy identifies carboxyl and ether functional groups .

    Advanced Research Questions

    Q. How should researchers design long-term toxicity studies to address contradictions in existing data on this compound?

    • Methodological Answer : Conflicting results in rodent studies (e.g., WIL Research, 2012) may arise from dose variability or exposure routes. A tiered approach is recommended:

    • Phase 1 : Acute toxicity (OECD 423) to establish LD50.
    • Phase 2 : Subchronic 28-day oral gavage (OECD 407) with histopathology and hematology endpoints.
    • Phase 3 : Reproductive/developmental screening (OECD 421) to assess endocrine disruption potential .
      • Data Reconciliation : Use meta-analysis to compare outcomes across studies, adjusting for covariates like species strain and metabolic differences.

    Q. What experimental models best predict dermal absorption of this compound in occupational exposure scenarios?

    • Methodological Answer : Ex vivo human skin models (e.g., Franz diffusion cells) validated against in vivo data provide reliable permeation coefficients. Mathematical models (e.g., Guy & Potts, 1993) estimate absorption rates based on logP and molecular weight. For industrial hygiene, combine in vitro data with workplace air monitoring to refine skin notation criteria .

    Q. How can researchers optimize analytical methods to quantify this compound in biodegradation studies with interfering metabolites?

    • Methodological Answer : Employ isotope dilution assays with ¹³C-labeled analogs to distinguish parent compounds from degradation products. Couple LC-MS with enzymatic digestion (e.g., β-glucuronidase) to hydrolyze conjugated metabolites. For soil samples, pressurized liquid extraction (PLE) minimizes co-extraction of humic acids .

    Q. What strategies are effective for tracking metabolic pathways of this compound in mammalian systems?

    • Methodological Answer : Use deuterated isotopes (e.g., 4-n-Nonylphenoxyacetic-d2 acid) in tracer studies. Liver microsomal assays identify phase I metabolites (hydroxylation, dealkylation), while hepatocyte cultures reveal phase II conjugates (glucuronidation). Stable isotope-resolved metabolomics (SIRM) with ¹³C-NMR maps carbon flux through metabolic networks .

    Q. How should researchers address ecological data gaps (e.g., bioaccumulation, soil mobility) for risk assessment of this compound?

    • Methodological Answer : Apply read-across approaches using structurally similar compounds (e.g., nonylphenol) to estimate logKow and soil sorption coefficients (Koc). For bioaccumulation, use in silico tools like EPI Suite™ to predict BCF values. Field studies with radiolabeled compounds (¹⁴C) quantify persistence in sediment-water systems .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.